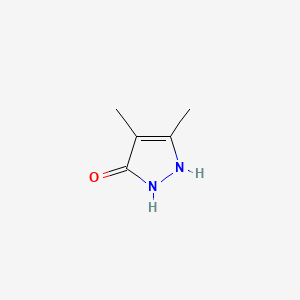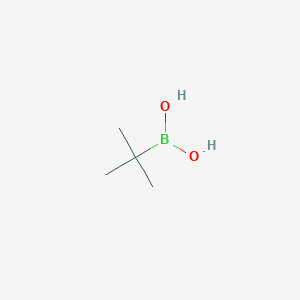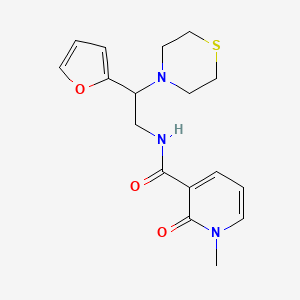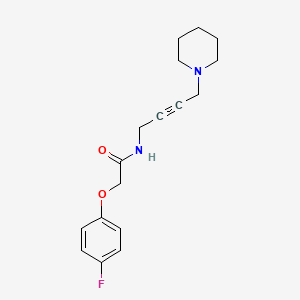![molecular formula C16H14ClN5O2 B2912012 8-(3-chlorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 893367-05-0](/img/structure/B2912012.png)
8-(3-chlorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3-chlorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a purine derivative and has been synthesized using various methods. Its mechanism of action is still being studied, and it has been found to have biochemical and physiological effects that make it suitable for use in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 8-(3-chlorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is still being studied. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in the progression of diseases such as cancer and inflammation. It is also being studied for its potential as an immunomodulatory agent.
Biochemical and Physiological Effects:
8-(3-chlorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It also has anti-inflammatory effects and has been found to reduce the production of pro-inflammatory cytokines. Additionally, it has been found to modulate the immune response, making it a potential immunomodulatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 8-(3-chlorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in laboratory experiments is its potential as a therapeutic agent for various diseases. It is also relatively easy to synthesize, making it readily available for use in research. However, one of the limitations is that its mechanism of action is still being studied, and more research is needed to fully understand its potential applications.
Direcciones Futuras
There are several future directions for the research of 8-(3-chlorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. One direction is to further investigate its potential as a therapeutic agent for various diseases. Another direction is to study its immunomodulatory effects and its potential applications in the field of immunotherapy. Additionally, more research is needed to fully understand its mechanism of action and its potential limitations.
Métodos De Síntesis
The synthesis of 8-(3-chlorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been achieved using several methods. One of the most common methods is the reaction of 3-chloroaniline with 4,5,6,7-tetramethylimidazo[2,1-f][1,2,4]triazin-4(3H)-one in the presence of a base such as potassium carbonate. This reaction leads to the formation of the desired compound in good yields.
Aplicaciones Científicas De Investigación
8-(3-chlorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been extensively studied for its potential applications in various fields of scientific research. One of its primary applications is in the field of medicinal chemistry, where it is being investigated for its potential as a therapeutic agent for various diseases such as cancer, inflammation, and microbial infections.
Propiedades
IUPAC Name |
6-(3-chlorophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2/c1-9-8-21-12-13(19(2)16(24)20(3)14(12)23)18-15(21)22(9)11-6-4-5-10(17)7-11/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRRSDAUUSDCPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC(=CC=C4)Cl)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3-chlorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-(methylsulfonyl)pyrrolidine](/img/structure/B2911929.png)
![3,4-dimethoxy-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2911932.png)

![5-bromo-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-2-furamide](/img/structure/B2911935.png)


![4-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2911939.png)


![2,8,10-trimethyl-N-(pyridin-3-ylmethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2911942.png)
![4-(5-{[(4-Chlorophenyl)sulfanyl]methyl}-3-isoxazolyl)phenyl methyl ether](/img/structure/B2911944.png)
![3,4,5,6-tetrachloro-N-(2-methoxyethyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B2911947.png)
![N-[(4-fluorophenyl)methyl]-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2911949.png)
![Methyl 2-(5-chlorothiophene-2-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2911951.png)